molecular formula C15H18BrNO4 B15375941 Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate CAS No. 37660-62-1

Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate

Cat. No.: B15375941
CAS No.: 37660-62-1
M. Wt: 356.21 g/mol
InChI Key: UYESFORBWMBNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate is a synthetic benzoate ester derivative intended for research and development use in laboratory settings. This compound features a bromo-ketone moiety, a functional group of significant interest in synthetic organic chemistry for its reactivity, particularly in nucleophilic substitution reactions and as a building block for more complex molecular architectures . Its molecular structure suggests potential application as an intermediate in the synthesis of specialized chemicals, pharmaceuticals, and agrochemicals. The acetyl and ethyl ester groups enhance its utility in studies involving conjugation and prodrug development. Researchers can employ this chemical in exploring novel synthetic pathways or in biological assays as a candidate molecule. The exact mechanism of action and specific research applications are compound-specific and should be determined by the investigating scientist. Handling should follow standard laboratory safety protocols for chemicals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

37660-62-1

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

IUPAC Name

ethyl 4-[acetyl-(4-bromo-3-oxobutyl)amino]benzoate

InChI

InChI=1S/C15H18BrNO4/c1-3-21-15(20)12-4-6-13(7-5-12)17(11(2)18)9-8-14(19)10-16/h4-7H,3,8-10H2,1-2H3

InChI Key

UYESFORBWMBNFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)CBr)C(=O)C

Origin of Product

United States

Biological Activity

Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate, a compound with the chemical formula C13_{13}H16_{16}BrN\O3_3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including acylation and bromination reactions. The compound is derived from ethyl 4-aminobenzoate through a series of functionalization reactions that introduce the acetyl and bromo groups.

General Synthetic Route

  • Starting Material : Ethyl 4-aminobenzoate.
  • Acetylation : Reaction with acetyl chloride to introduce the acetyl group.
  • Bromination : Selective bromination at the 4-position of the butyric side chain.
  • Purification : The product is purified using column chromatography.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent.

The proposed mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis, similar to other known anticancer agents such as antifolates. This inhibition leads to reduced cellular proliferation and increased apoptosis in cancer cells.

Pharmacological Profile

The pharmacological activities of this compound can be summarized as follows:

Activity Description
AnticancerInhibits cell proliferation in cancer cell lines through enzyme inhibition.
Anti-inflammatoryExhibits potential anti-inflammatory effects, although further studies are needed to confirm this.
AntimicrobialPreliminary data suggest antimicrobial properties against certain bacterial strains.

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound effectively reduces viability in human cancer cell lines such as HeLa and MCF-7, with IC50_{50} values in the low micromolar range.
  • In Vivo Efficacy : Animal models treated with this compound displayed significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.

Toxicity and Safety Profile

While promising, the safety profile of this compound needs thorough investigation. Initial toxicity studies indicate manageable side effects; however, long-term studies are essential for assessing chronic toxicity and safety.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous ethyl benzoate derivatives:

Compound Name Substituents/Functional Groups Key Features Biological/Industrial Relevance
Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate Acetylated amino, 4-bromo-3-oxobutyl chain Bromine and ketone enhance electrophilicity; used in coupling reactions Pharmaceutical intermediate
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate 4-Bromophenylacetyl group Aromatic bromine; potential for π-π stacking in enzyme binding Biochemical probe
Ethyl 4-(carbamoylamino)benzoate Urea (carbamoyl) group Hydrogen-bond donor/acceptor; explored as aquaporin inhibitor Medicinal chemistry (SAR studies)
Ethyl oxothiazolidine benzoates (e.g., 4b, 4f, 4h) Oxothiazolidine ring with chloro/methoxy substituents High ALR2 inhibition (IC₅₀: 0.02–0.07 µM); antidiabetic potential Enzyme inhibitors
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate Bromo, formylphenoxy groups Electrophilic formyl group; potential crosslinking applications Inhibitor design

Physicochemical Properties

  • Solubility : Bromine and ketone groups reduce aqueous solubility but enhance lipid membrane permeability.
  • Stability: The acetyl group stabilizes the amino linkage against hydrolysis, while the bromo group may increase photolability .
  • Reactivity : The 4-bromo-3-oxobutyl chain facilitates SN2 substitutions or Michael additions, enabling diversification .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Bromine and ketones enhance electrophilicity, improving binding to enzyme active sites (e.g., ALR2) .
  • Aromatic vs. Aliphatic Chains: Bromophenyl groups (aromatic) favor π-π interactions, while aliphatic chains (e.g., 4-bromo-3-oxobutyl) improve solubility in nonpolar environments .
  • Flexibility: The acetylated amino linker allows conformational flexibility, critical for accommodating diverse binding pockets .

Key Research Findings

  • ALR2 Inhibition : Ethyl oxothiazolidine benzoates (e.g., 4f, IC₅₀ = 0.02 µM) outperform clinical candidates like sorbinil, demonstrating the importance of methoxy substituents .
  • Synthetic Versatility: this compound serves as a precursor for heterocyclic compounds, enabling access to pyrrole and pyrimidine derivatives .
  • Biological Screening : Brominated ethyl benzoates are prioritized in high-throughput screening due to their balanced lipophilicity and reactivity .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate, and what critical reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzoate core. A plausible route includes:

Acylation : React ethyl 4-aminobenzoate with acetyl chloride to introduce the acetyl group.

Alkylation : Introduce the 4-bromo-3-oxobutyl moiety via nucleophilic substitution or coupling reactions (e.g., using 4-bromo-3-oxobutyl bromide under basic conditions).
Critical parameters:

  • Temperature : Maintain ≤0°C during acylation to prevent side reactions.
  • Solvent : Use anhydrous DMF or THF for alkylation to enhance reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of acetyl (δ ~2.3 ppm for CH₃), bromo-oxobutyl (δ ~4.1 ppm for Br-C-CH₂), and ester carbonyl (δ ~170 ppm in ¹³C).
  • IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches.
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the common purification techniques for this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
  • Chromatography : Optimize solvent polarity (e.g., ethyl acetate:hexane 3:7) for silica-based separation.
  • Distillation : Remove low-boiling-point impurities under reduced pressure (e.g., rotary evaporation at 40°C).
    Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced Questions

Q. How can discrepancies in NMR data between theoretical predictions and experimental results be resolved?

  • Methodological Answer :
  • Dynamic Effects : Account for conformational flexibility (e.g., rotating the acetyl group) using variable-temperature NMR to observe coalescence.
  • DFT Calculations : Compare experimental chemical shifts with Gaussian/B3LYP/6-31G(d) computed values.
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction (e.g., using SHELXL for refinement) to confirm bond lengths/angles .

Q. What computational methods are suitable for predicting the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR Modeling : Corlate substituent effects (e.g., bromo group) with bioactivity using MOE or RDKit descriptors .

Q. How does the presence of the 4-bromo-3-oxobutyl group affect the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Leaving Group Ability : The bromine atom enhances SN2 reactivity (polar aprotic solvents like DMSO preferred).
  • Steric Hindrance : The 3-oxobutyl chain may reduce accessibility; mitigate using bulky bases (e.g., DBU).
  • Competing Pathways : Monitor for elimination (E2) via GC-MS; optimize temperature (<50°C) to favor substitution .

Q. How to design experiments to determine the crystal structure using X-ray diffraction?

  • Methodological Answer :

Crystallization : Grow single crystals via slow evaporation (e.g., dichloromethane/pentane).

Data Collection : Use a diffractometer (Cu-Kα radiation, λ=1.5418 Å) at 100 K.

Structure Solution : Apply SHELXT for phase determination and SHELXL for refinement.

Validation : Check R-factor (<5%), bond length RMSD (<0.02 Å), and PLATON/ADDSYM for symmetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.